molecular formula C7H8NNaO2S B1374444 Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate CAS No. 1354959-53-7

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1374444
CAS No.: 1354959-53-7
M. Wt: 193.2 g/mol
InChI Key: OLIHLPRGUZAGGV-UHFFFAOYSA-M
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Description

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1354959-53-7 . It has a molecular weight of 193.2 and its IUPAC name is sodium (4-ethyl-1,3-thiazol-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . The compound’s solubility and other physical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Molecular Docking and Enzyme Inhibition

A study conducted by Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates. These compounds, including variants of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate, exhibited significant inhibition activities against α-glucosidase and β-glucosidase enzymes. Molecular docking studies indicated strong bonding modes to the enzyme’s active sites (Babar et al., 2017).

Chemical Transformations and Reactions

Research by Maadadi et al. (2017) and (2016) explored the chemical transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid and the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles. These studies provide insights into the chemical behavior of compounds structurally related to this compound (Maadadi et al., 2017) (Maadadi et al., 2016).

Synthesis of Biologically Active Compounds

In a study by Youssef et al. (2011), the synthesis and biocidal properties of various compounds, including derivatives related to this compound, were explored. They found that some of these compounds exhibited excellent biocidal properties (Youssef et al., 2011).

Multicomponent Reaction Catalysis

Elinson et al. (2013) and (2014) described the use of sodium acetate in catalyzing multicomponent reactions involving compounds like this compound. These reactions are significant for synthesizing compounds with potential applications in biomedical and cardiovascular disease therapy (Elinson et al., 2013) (Elinson et al., 2014).

Energetic Materials Synthesis

A study by Joo et al. (2012) on the synthesis of energetic materials involved the use of ethyl 2-(5-aminotetrazol-1-yl)acetate, a compound related to this compound. This research contributes to the understanding of the synthesis and characterization of nitroiminotetrazolate salts with potential applications in energetic materials (Joo et al., 2012).

Safety and Hazards

The safety information for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

sodium;2-(4-ethyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-2-5-4-11-6(8-5)3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHLPRGUZAGGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

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